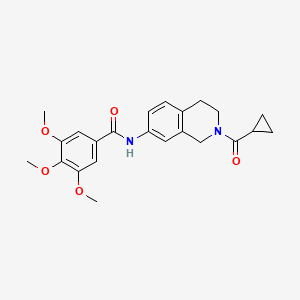

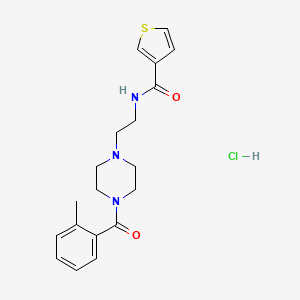

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

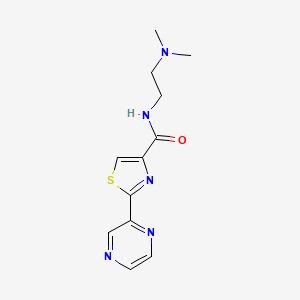

The compound , N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide, is a derivative of the tetrahydroisoquinoline family. Tetrahydroisoquinolines are a class of compounds known for their diverse pharmacological activities and are found in many natural products and pharmaceuticals. The specific structure of this compound suggests potential biological activity, given the presence of the tetrahydroisoquinoline core and the trimethoxybenzamide moiety.

Synthesis Analysis

The synthesis of related tetrahydroisoquinoline compounds has been explored in the literature. For instance, the acid-promoted cyclizations of N-benzylethanolamines have been shown to yield trans-N(2),3-dimethyl-4-phenyl-1,2,3,4-tetrahydroisoquinolines with high diastereoselectivity and good yields . Additionally, a short protocol for synthesizing N-Aryl-1,2,3,4-tetrahydroisoquinolines has been developed, starting from ortho-brominated aromatic aldehydes and primary aromatic amines, followed by a reductive amination/palladium-catalyzed ethoxyvinylation/reductive N-alkylation sequence . These methods could potentially be adapted to synthesize the compound by incorporating the appropriate cyclopropanecarbonyl and trimethoxybenzamide substituents at the relevant positions.

Molecular Structure Analysis

The molecular structure of tetrahydroisoquinolines is characterized by a bicyclic ring system that includes a benzene ring fused to a saturated six-membered ring containing a nitrogen atom. The stereochemistry of these compounds is significant, as demonstrated by the complementary stereoselective cyclizations of N-(3,4-dimethoxybenzyl)ephedrine and its chromium tricarbonyl complex, which yield trans- and cis-2,3-dimethyl-4-phenyl-6,7-dimethoxytetrahydroisoquinolines, respectively . The molecular structure of the compound would also include a cyclopropane ring and a trimethoxybenzamide group, which could influence its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of tetrahydroisoquinolines can be influenced by the substituents attached to the core structure. For example, the presence of a chromium tricarbonyl complex has been shown to affect the diastereoselectivity of cyclization reactions . The cyclopropanecarbonyl group in the compound of interest is likely to be a reactive site due to the strain in the three-membered ring, which could undergo various ring-opening reactions. The trimethoxybenzamide moiety could participate in electrophilic aromatic substitution reactions due to the electron-donating effects of the methoxy groups.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide are not detailed in the provided papers, we can infer some general properties based on the structure. Tetrahydroisoquinolines typically have moderate to high polarity due to the presence of a nitrogen atom, which can engage in hydrogen bonding. The trimethoxybenzamide group would contribute to the overall polarity and potential solubility in organic solvents. The cyclopropane ring could impart some degree of steric hindrance and affect the compound's overall conformation and reactivity.

科学的研究の応用

Metabolic and Transporter Studies

One significant area of application involves the study of metabolites of similar compounds, focusing on their identification, the role of transporter-mediated renal and hepatic excretion, and the investigation into the transporters involved in these processes. For example, research on YM758 metabolites highlights the significance of understanding the metabolic pathways and transporter interactions for therapeutic applications, particularly in the treatment of stable angina and atrial fibrillation (Umehara et al., 2009).

Synthesis and Chemical Reactions

Several studies focus on the synthesis and chemical reactions of compounds structurally related to N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide. These include:

- Cyclocondensation processes to create heterocyclic rings, enhancing our understanding of chemical reactions and providing insights into new synthetic pathways (Hanumanthu et al., 1976).

- Investigations into the mechanism of methylenecyclopropane rearrangements, shedding light on the complex reactions involved in the synthesis of cyclopropane-containing compounds (Ikeda et al., 2003).

- Development of efficient, solvent-free synthesis methods for quinazolin-4(3H)-ones and 2,3-dihydroquinazolin-4(1H)-ones, contributing to greener chemistry practices (Davoodnia et al., 2010).

Novel Compound Synthesis

Research also extends to the synthesis of novel compounds and the exploration of their potential applications. For instance, the gold-catalyzed cascade cyclization of (azido)ynamides into indoloquinolines showcases innovative strategies for constructing complex molecular architectures, potentially opening new avenues in medicinal chemistry (Tokimizu et al., 2014).

Antitumor Activity

Additionally, studies on the development of 3-acyl isoquinolin-1(2H)-ones via rhodium(III)-catalyzed redox-neutral C-H activation highlight the potential antitumor applications of these compounds. The evaluation of their efficacy against various human cancer cells indicates promising prospects for drug discovery (Bian et al., 2020).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-28-19-11-16(12-20(29-2)21(19)30-3)22(26)24-18-7-6-14-8-9-25(13-17(14)10-18)23(27)15-4-5-15/h6-7,10-12,15H,4-5,8-9,13H2,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LULLWHAGVPAKEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3,4,5-trimethoxybenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(methyl(1-phenyl-4-(o-tolylamino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2516691.png)

![ethyl 5-((4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzoyl)oxy)-2-methyl-1-phenyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B2516703.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2516707.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(2-methylphenyl)ethyl]prop-2-enamide](/img/structure/B2516708.png)